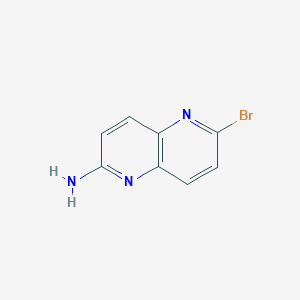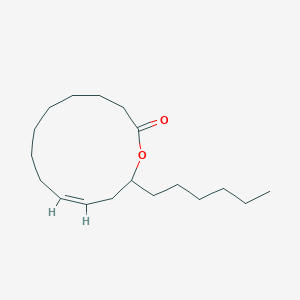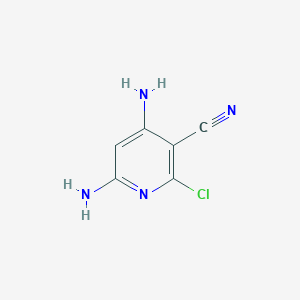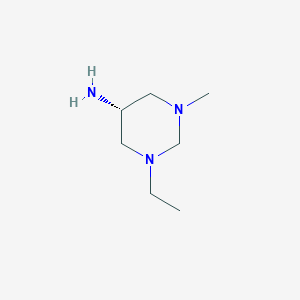![molecular formula C13H13N3O2 B13114197 (R)-3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B13114197.png)
(R)-3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid is a chiral amino acid derivative that features a bipyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid typically involves the incorporation of the bipyridine moiety into an amino acid framework. One common method involves the use of stop codon suppression techniques to incorporate the metal-binding amino acid (2,2’-bipyridin-5-yl)alanine into proteins . This method allows for the precise incorporation of the bipyridine moiety into the desired position within the amino acid structure.
Industrial Production Methods
Industrial production methods for ®-3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid are not well-documented in the literature. the principles of large-scale amino acid synthesis and purification can be applied to produce this compound in significant quantities. Techniques such as chromatography and crystallization are commonly used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can participate in oxidation reactions, forming complexes with transition metals.
Reduction: Reduction reactions can modify the amino acid backbone or the bipyridine moiety.
Substitution: The bipyridine moiety can undergo substitution reactions, where one of the nitrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal complexes, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions with transition metals can form metal-bipyridine complexes, while substitution reactions can yield various functionalized bipyridine derivatives.
Wissenschaftliche Forschungsanwendungen
®-3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique catalytic properties.
Biology: The compound can be incorporated into proteins to study metal-binding sites and enzyme mechanisms.
Industry: Used in the development of new materials with specific electronic and catalytic properties.
Wirkmechanismus
The mechanism of action of ®-3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid involves its ability to bind to metal ions through the bipyridine moiety. This binding can influence the activity of metal-dependent enzymes and other biological processes. The compound can also act as a catalyst in various chemical reactions, facilitating the formation of specific products through its interaction with metal ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without the amino acid framework.
2,2’-Bipyridine-6,6’-dicarboxylic acid: A bipyridine derivative with carboxylic acid groups at the 6 and 6’ positions.
Uniqueness
®-3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid is unique due to its chiral amino acid backbone, which allows for specific interactions with biological molecules and metal ions
Eigenschaften
Molekularformel |
C13H13N3O2 |
|---|---|
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(6-pyridin-2-ylpyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C13H13N3O2/c14-10(13(17)18)7-9-4-5-12(16-8-9)11-3-1-2-6-15-11/h1-6,8,10H,7,14H2,(H,17,18)/t10-/m1/s1 |
InChI-Schlüssel |
VWTQURBMIRJISI-SNVBAGLBSA-N |
Isomerische SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)C[C@H](C(=O)O)N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-amino-[1,2,4]triazolo[4,3-c]pyrimidin-5(1H)-one](/img/structure/B13114137.png)
![2H-Naphtho[1,2-d]triazole-5-sulfonicacid,2-[4-[2-(4-amino-2-sulfophenyl)ethenyl]-3-sulfophenyl]-](/img/structure/B13114138.png)






![tert-butyl N-[(3aR,4R,6aS)-2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-yl]carbamate](/img/structure/B13114186.png)



